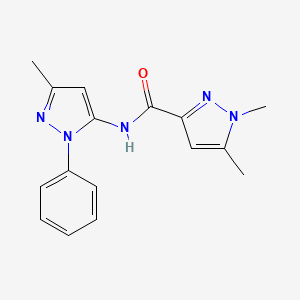![molecular formula C15H14FN3OS B6537565 N-(6-{[(4-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1021227-79-1](/img/structure/B6537565.png)
N-(6-{[(4-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with several functional groups. It contains a pyridazine ring, a cyclopropane ring, a carboxamide group, and a sulfanyl group attached to a fluorophenyl group. These functional groups suggest that the compound could have a variety of chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyridazine ring, a cyclopropane ring, and a carboxamide group would contribute to its three-dimensional structure .Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been found to target enzymes like glucokinase . Glucokinase plays a crucial role in carbohydrate metabolism, acting as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose, such as occur after a meal or when fasting .
Mode of Action
This interaction could lead to changes in the biochemical pathways the enzyme is involved in .
Biochemical Pathways
If we consider its potential target, glucokinase, this compound could influence the glycolysis pathway and glucose metabolism .
Pharmacokinetics
Similar compounds are generally absorbed and distributed throughout the body, metabolized, and then excreted . These properties significantly impact the bioavailability of the compound, determining its therapeutic potential .
Result of Action
If the compound acts on glucokinase, it could potentially influence glucose metabolism at a cellular level, affecting energy production and other processes dependent on glucose .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interaction with its target .
Propriétés
IUPAC Name |
N-[6-[(4-fluorophenyl)methylsulfanyl]pyridazin-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3OS/c16-12-5-1-10(2-6-12)9-21-14-8-7-13(18-19-14)17-15(20)11-3-4-11/h1-2,5-8,11H,3-4,9H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFUMIDACIKLKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide](/img/structure/B6537482.png)
![N-benzyl-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide](/img/structure/B6537488.png)

![methyl 5-({[6-(4-methylbenzamido)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B6537511.png)
![4-methyl-N-(6-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)benzamide](/img/structure/B6537517.png)
![4-methyl-N-[6-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]benzamide](/img/structure/B6537524.png)
![4-methyl-N-[6-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]benzamide](/img/structure/B6537531.png)
![4-methyl-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide](/img/structure/B6537534.png)
![4-methyl-N-{6-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide](/img/structure/B6537546.png)
![N-(6-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide](/img/structure/B6537552.png)
![N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide](/img/structure/B6537561.png)
![2-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]acetic acid](/img/structure/B6537566.png)
![N-{6-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide](/img/structure/B6537569.png)
![N-{6-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide](/img/structure/B6537576.png)
